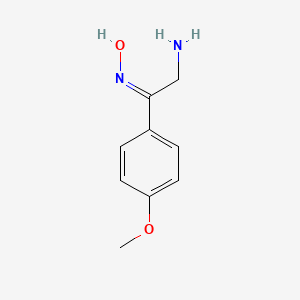

2-Amino-1-(4-methoxy-phenyl)-ethanone oxime

Overview

Description

Synthesis Analysis

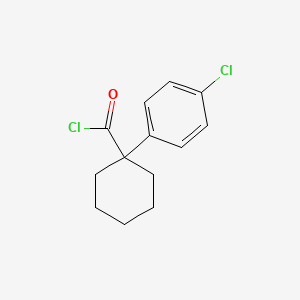

The synthesis of 2-Amino-1-(4-methoxy-phenyl)-ethanone oxime can be achieved through various methods. One such method involves the reduction of 1-[cyano (p-methoxyphenyl)methyl]cyclohexanol using Raney nickel and borohydride in a suitable solvent. The resulting light yellow viscous material is the desired product .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with an amino group and a phenyl ring attached. The methoxy group is positioned at the para position of the phenyl ring. The acetate salt form of this compound is also known .

Physical And Chemical Properties Analysis

Scientific Research Applications

1. Synthesis and Characterization of Complex Compounds

A study by Chai et al. (2017) involved the synthesis of mono- and dinuclear Ni(II) complexes using derivatives similar to 2-Amino-1-(4-methoxy-phenyl)-ethanone oxime. These complexes exhibited unique antimicrobial properties, highlighting potential applications in biomedical research and pharmaceuticals (Chai et al., 2017).

2. Radioligand Synthesis for Neuroimaging

Matarrese et al. (1997) reported on the synthesis of a radioligand derived from a compound structurally related to this compound for potential use in positron emission tomography (PET) scanning, a technique used in neuroimaging and the study of brain function (Matarrese et al., 1997).

3. Applications in Organic Chemistry and Catalysis

Chang et al. (2008) explored the use of a compound similar to this compound in the enantioselective oxa-Michael addition reaction. This showcases the compound's relevance in organic chemistry, particularly in the field of asymmetric synthesis and catalysis (Chang et al., 2008).

4. Exploration in Medicinal Chemistry

A study by Ding and Silverman (1993) investigated the transformation of similar compounds to irreversible inactivators of monoamine oxidase B, providing insights into the development of new therapeutic agents for conditions like depression and Parkinson’s disease (Ding & Silverman, 1993).

5. Synthesis of Supramolecular Structures

Zhao et al. (2013) synthesized a mononuclear Cu(II) complex using a ligand structurally related to this compound. This study contributes to the understanding of supramolecular chemistry and the design of metal-organic frameworks (Zhao et al., 2013).

Mechanism of Action

Target of Action

It’s structurally related to venlafaxine, a non-tricyclic antidepressant . Venlafaxine is known to inhibit the reuptake of serotonin, norepinephrine, and dopamine

Mode of Action

If it shares similar properties with Venlafaxine, it might interact with neurotransmitter transporters, inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This would increase the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

If it acts similarly to Venlafaxine, it could influence the serotonin, norepinephrine, and dopamine pathways . The downstream effects would likely involve changes in mood and cognition, given the roles of these neurotransmitters in the brain .

Result of Action

If it acts similarly to Venlafaxine, it could potentially enhance neurotransmission by increasing the synaptic concentration of serotonin, norepinephrine, and dopamine . This could result in changes in mood and cognition .

properties

IUPAC Name |

(NZ)-N-[2-amino-1-(4-methoxyphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)9(6-10)11-12/h2-5,12H,6,10H2,1H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRTTYOMBHRGIJ-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=NO)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=N/O)/CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B3156248.png)

![N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3156299.png)